1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a unique combination of a phenylpyridazinyl group and a thiophenylmethyl group attached to a piperidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenylpyridazinyl intermediate: This can be achieved through the reaction of a suitable pyridazine derivative with a phenyl group under specific conditions.
Attachment of the thiophenylmethyl group: The thiophenylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the intermediates: The final step involves coupling the phenylpyridazinyl intermediate with the thiophenylmethyl piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide analogs: Compounds with similar structures but different functional groups.
Other piperidine carboxamides: Compounds with a piperidine ring and carboxamide group but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(22-14-18-9-5-13-27-18)17-8-4-12-25(15-17)20-11-10-19(23-24-20)16-6-2-1-3-7-16/h1-3,5-7,9-11,13,17H,4,8,12,14-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJJKZQJUMEWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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